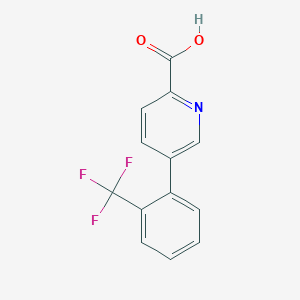
5-(2-(Trifluoromethyl)phenyl)picolinic acid
Übersicht
Beschreibung
5-(2-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol. It is also known by its IUPAC name, 5-[2-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)picolinic acid consists of a pyridine ring attached to a phenyl ring via a carboxylic acid group . The phenyl ring carries a trifluoromethyl group. Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical And Chemical Properties Analysis
5-(2-(Trifluoromethyl)phenyl)picolinic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
- Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative and its intended use .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Pharmaceutical Industry .
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities .
- Methods : The synthesis and applications of these drugs involve various chemical reactions . The specific methods and procedures would depend on the particular drug and its intended use .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Field : Organic Chemistry .
- Application : 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods : The specific methods and procedures would depend on the particular derivative and its intended use .
- Results : This compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
- Field : Agrochemical Industry .
- Application : Picolinic acid and picolinate compounds, which are related to “5-(2-(Trifluoromethyl)phenyl)picolinic acid”, are a remarkable class of synthetic auxin herbicides .
- Methods : The synthesis and applications of these herbicides involve various chemical reactions . The specific methods and procedures would depend on the particular herbicide and its intended use .
- Results : In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides .
Pharmaceutical Industry
Suzuki-Coupling Reactions
Herbicides
- Field : Medical Research .
- Application : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods : The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
- Results : The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
- Field : Pharmaceutical Chemistry .
- Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Methods : The specific methods and procedures would depend on the particular derivative and its intended use .
- Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Antiviral Abilities
Antimicrobial Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOFIVFIIQGFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680771 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
1158763-52-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



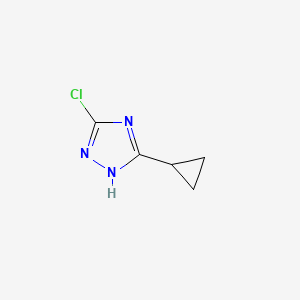
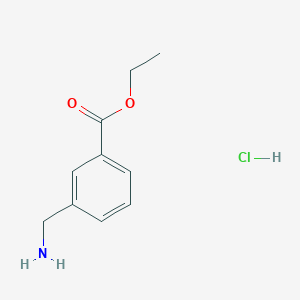
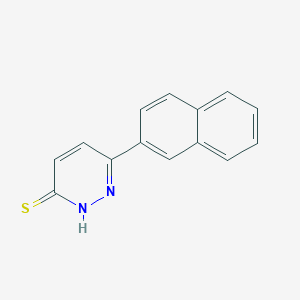
![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
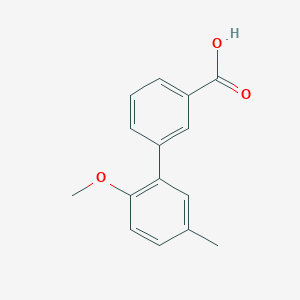
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
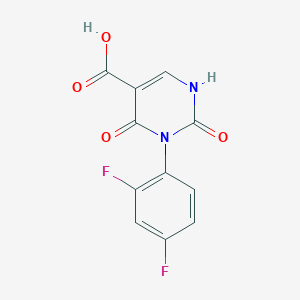
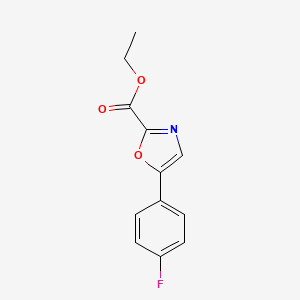
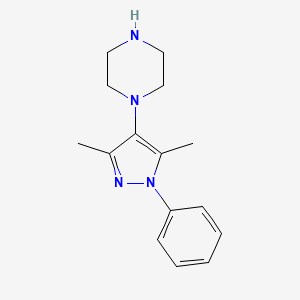
![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)
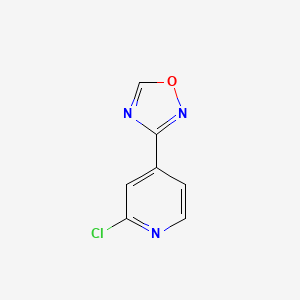
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)